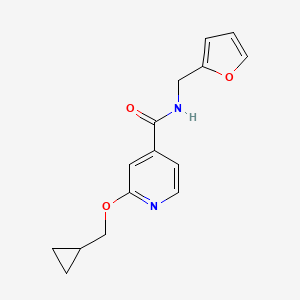

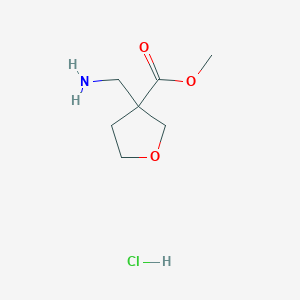

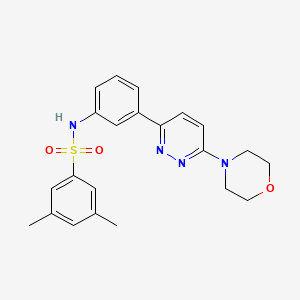

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, an oxadiazole ring, and a quinazoline dione structure. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the phenyl group might undergo electrophilic aromatic substitution, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have moderate to high polarity due to the presence of multiple heteroatoms and polar functional groups .Scientific Research Applications

Scientific Research Applications of Quinazoline Derivatives

1. Medicinal Chemistry and Drug Discovery

Quinazoline derivatives have been extensively studied for their medicinal properties. For example, research by Snow et al. (2002) on imidazo[4,5-h]isoquinolin-7,9-dione derivatives highlighted their potential as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a protein involved in T-cell activation and signaling pathways. This study underscores the utility of quinazoline derivatives in developing treatments for immune-related conditions and potentially cancer due to their kinase inhibition capabilities (Snow et al., 2002).

2. Synthesis and Chemical Properties

The versatility of quinazoline derivatives in chemical synthesis is evident from research on their preparation and structural characteristics. For instance, Candan et al. (2001) provided detailed insights into the crystal structure of a quinazoline derivative, highlighting the importance of these compounds in understanding molecular architecture and interactions in the field of analytical chemistry and material science (Candan et al., 2001).

3. Environmental and Green Chemistry

Quinazoline derivatives are also explored for their applications in green chemistry. Patil et al. (2008) discussed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, showcasing a sustainable approach to chemical synthesis that leverages carbon dioxide, a greenhouse gas, as a raw material (Patil et al., 2008).

4. Agricultural Chemistry

In the context of agriculture, He et al. (2020) investigated pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Their work highlights the role of quinazoline derivatives in developing herbicides to control resistant weeds, indicating the compound's potential utility in enhancing agricultural productivity and managing crop health (He et al., 2020).

Future Directions

properties

IUPAC Name |

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-4-5-6-11-27-22(28)18-10-9-17(13-19(18)24-23(27)29)21-25-20(26-30-21)16-8-7-14(2)15(3)12-16/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBIIGIMTKVCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)

![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)